molecular formula C18H16N4O2 B2645802 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 860784-83-4

2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

Cat. No.: B2645802
CAS No.: 860784-83-4
M. Wt: 320.352
InChI Key: UHFDYQNAIXPUAZ-UHFFFAOYSA-N
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Description

2-{4-[4-(Benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile ( 860784-83-4) is a high-purity chemical reagent designed for research and development applications. With a molecular formula of C18H16N4O2 and a molecular weight of 320.35 g/mol, this compound is a specialized heterocyclic building block . It belongs to the 1,2,4-triazole chemical class, a scaffold of significant interest in medicinal chemistry for the development of novel antibacterial agents . This specific triazole derivative is intended for use in organic synthesis and drug discovery research. Its structure, featuring a benzyloxyphenyl moiety and a nitrile-functionalized acetonitrile chain, makes it a valuable intermediate for constructing more complex molecular hybrids. Such hybrids are a prominent research strategy in combating antibiotic resistance, as they can combine multiple pharmacophores to target resistant pathogens . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. The product is shipped at ambient temperature and should be stored under similar conditions .

Properties

IUPAC Name

2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-14-20-21(12-11-19)18(23)22(14)16-7-9-17(10-8-16)24-13-15-5-3-2-4-6-15/h2-10H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFDYQNAIXPUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.

    Attachment of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine or amide derivatives.

    Substitution: Various substituted aromatic and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its triazole ring is known for its bioactivity, which can be exploited in designing pharmaceuticals.

Medicine

In medicine, the compound’s ability to interact with biological targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases. Its structural features allow it to bind to specific proteins and enzymes, inhibiting their activity.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, inhibiting their function. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[4-(Methoxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
  • 2-{4-[4-(Ethoxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

Uniqueness

Compared to similar compounds, 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group provides additional sites for chemical modification and can enhance the compound’s ability to interact with biological targets.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications

Biological Activity

The compound 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is a member of the triazole family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, including its pharmacological significance and potential therapeutic applications.

Molecular Formula

The molecular formula of the compound is C19H19N5OC_{19}H_{19}N_{5}O, with a molecular weight of approximately 335.39 g/mol.

Structural Characteristics

The compound features a triazole ring, which is known for its role in various biological activities. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like this compound exhibit significant activity against various bacterial strains. A study demonstrated that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms that disrupt cell wall synthesis and function.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antifungal Activity

Triazoles are primarily recognized for their antifungal properties. They inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes. This compound shows promise as an antifungal agent against species like Candida albicans and Aspergillus fumigatus.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a screening of drug libraries identified several triazole compounds that significantly inhibited tumor growth in multicellular spheroids. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

  • Study on Anticancer Effects : In a study published in 2019, researchers evaluated the efficacy of various triazole derivatives, including the target compound, against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM for the tested compound.
  • Antimicrobial Efficacy : A comparative study on the antimicrobial activity of triazole derivatives found that this compound exhibited superior activity compared to standard antibiotics against resistant bacterial strains.

The biological activity of triazoles often involves:

  • Inhibition of Enzymatic Activity : Compounds interfere with key enzymes involved in metabolic pathways.
  • Disruption of Cellular Functions : By altering membrane integrity and function.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving triazole precursors and substituted benzaldehydes. A general protocol includes refluxing 4-amino-triazole derivatives with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal via reduced pressure and purification by recrystallization or column chromatography is recommended. Key parameters include:
  • Temperature : 70–80°C (reflux).
  • Solvent : Ethanol for solubility and reaction homogeneity.
  • Catalyst : Acidic conditions (5 drops glacial acetic acid) to facilitate imine/condensation reactions .
    Purity is confirmed via HPLC (>98%) and structural validation via 1H NMR^1 \text{H NMR} (e.g., benzyloxy proton signals at δ 5.1–5.3 ppm) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., acetonitrile CH2_2 group at δ 3.8–4.2 ppm) .
  • HPLC : Purity assessment with C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C19_{19}H16_{16}N4_4O2_2: 348.12 g/mol) .
    Discrepancies in spectral data (e.g., unexpected splitting in 1H NMR^1 \text{H NMR}) may indicate tautomerism or impurities, necessitating repeated recrystallization .

Q. What biological activity screening strategies are applicable for this triazole derivative?

  • Methodological Answer : Prioritize assays based on triazoles' known pharmacological profiles:
  • Antifungal Activity : Microdilution assays against Candida albicans (MIC values ≤ 16 µg/mL indicate potency) .
  • Anticancer Screening : MTT assays on human cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) .
  • Dose-Response Curves : Use triplicate experiments with positive controls (e.g., fluconazole for antifungal studies) to validate reproducibility .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with experimental data to predict reactivity:
  • Reaction Path Search : Tools like GRRM or AFIR optimize reaction steps (e.g., triazole ring closure) .
  • Solvent Effects : COSMO-RS simulations to select solvents that enhance yield (e.g., ethanol vs. DMF) .
  • Docking Studies : AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 for antifungal activity) .
    Hybrid computational-experimental workflows reduce trial-and-error inefficiencies by 30–50% .

Q. How should researchers address contradictions in spectral or bioactivity data?

  • Methodological Answer : Case-specific troubleshooting:
  • Spectral Contradictions : For unexpected 1H NMR^1 \text{H NMR} peaks, perform variable-temperature NMR to detect tautomeric shifts or use 2D NMR (HSQC, HMBC) to resolve coupling ambiguities .
  • Bioactivity Variability : Cross-validate assays using orthogonal methods (e.g., fluorescence-based viability assays vs. MTT) .
  • Batch Consistency : Track synthetic variables (e.g., benzyloxy group oxidation byproducts) via LC-MS .

Q. What strategies enable mechanistic studies of this compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction intermediates using in-situ FTIR or stopped-flow techniques for triazole ring formation .
  • Isotopic Labeling : 15N ^{15}\text{N}-labeled acetonitrile to trace metabolic pathways in bioactivity assays .
  • Crystallography : X-ray diffraction of co-crystals (e.g., with fungal lanosterol demethylase) to identify binding motifs .

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